3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with phenylpropyl ketones under acidic or basic conditions, followed by cyclization and hydroxylation steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or phenylpropyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-1-(2-phenylethyl)pyridin-4-one: Similar in structure but with a pyridinone core.
2-hydroxy-2-methylpropiophenone: Shares the hydroxy and methyl groups but differs in the overall structure.
Uniqueness
3’-hydroxy-2-methyl-1’-(3-phenylpropyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its indole and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-(3-phenylpropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-24(20-13-5-7-15-22(20)27-18)26(30)21-14-6-8-16-23(21)28(25(26)29)17-9-12-19-10-3-2-4-11-19/h2-8,10-11,13-16,27,30H,9,12,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJRIVBQANWRTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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